molecular formula C14H17N3O B375367 1,3,5-Triazaadamantane, 7-benzoyl- CAS No. 149034-77-5

1,3,5-Triazaadamantane, 7-benzoyl-

Cat. No.: B375367
CAS No.: 149034-77-5
M. Wt: 243.3g/mol
InChI Key: XPSHEUUQUVBGLN-UHFFFAOYSA-N
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Description

1,3,5-Triazaadamantane, 7-benzoyl-, is a nitrogen-rich polycyclic compound characterized by a rigid adamantane-like framework with three nitrogen atoms in its core and a benzoyl group (-C₆H₅CO) at the 7-position. Its synthesis involves the condensation of hexamethylenetetramine (HMTA) with benzoyl-containing aromatic compounds in the presence of acetic acid, as demonstrated by Shkulev et al. (1992) . The benzoyl group introduces steric and electronic effects that influence its stability, solubility, and interactions with biological targets .

Properties

CAS No.

149034-77-5

Molecular Formula

C14H17N3O

Molecular Weight

243.3g/mol

IUPAC Name

phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone

InChI

InChI=1S/C14H17N3O/c18-13(12-4-2-1-3-5-12)14-6-15-9-16(7-14)11-17(8-14)10-15/h1-5H,6-11H2

InChI Key

XPSHEUUQUVBGLN-UHFFFAOYSA-N

SMILES

C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Triazaadamantane derivatives are distinguished by substituents at the 7-position. Key analogs include:

  • 7-Nitro-1,3,5-triazaadamantane : Synthesized via HMTA and nitromethane condensation, this derivative exhibits antiviral activity against influenza A (Frunze strain) at 1 μM .
  • 7-Bromo-1,3,5-triazaadamantane : Displays potent antiviral effects against Newcastle disease virus (0.125 μM) .
  • 7-(4-Nitrobenzoyl)-1,3,5-triazaadamantane : Studied for its mass-spectrometric fragmentation patterns, highlighting structural stability under analytical conditions .

In contrast, 7-benzoyl-1,3,5-triazaadamantane has been primarily investigated for its synthetic versatility, undergoing reactions at both the carbonyl group and the triazaadamantane ring . However, its explicit biological activity data remain underexplored compared to nitro-, bromo-, and amino-substituted analogs.

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